![molecular formula C22H15ClN4O4 B2646065 4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide CAS No. 1105205-79-5](/img/structure/B2646065.png)
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide
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Description
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
One-Pot Synthesis of Quinazolinones : A study describes a simple one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides, using sodium dithionite as a reducing agent. This method emphasizes the synthesis of heterocyclic compounds from readily available starting materials (Romero et al., 2013).
Pd-Catalyzed Synthesis of Quinazolinones : Research demonstrates a palladium-catalyzed domino reaction for synthesizing 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, highlighting a novel method for constructing quinazoline derivatives in water (Hikawa et al., 2012).
Ruthenium Catalyzed Reduction of Nitroarenes : A study presents the reduction of various nitroarenes to aminoarenes using formic acid and a catalytic amount of RuCl2(PPh3)3, illustrating a method for hydrogenation of heterocyclic compounds such as quinoline and quinazoline (Watanabe et al., 1984).
Chemical Properties and Interactions
Cyclisation of o-Aminobenzamides : Research on N-Arylidene orthanilamides shows isomeric cyclisation to 2-aryl-1, 2, 3, 4-tetrahydro-4-oxoquinazolines, providing insights into the formation of heterocyclic rings containing nitrogen (Hanumanthu et al., 1976).
Intramolecular Pd-Catalysed Reactions : A study explores the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalysed cyclisations, offering a pathway to analogues of water-soluble PARP-1 inhibitors (Dhami et al., 2009).
properties
IUPAC Name |
4-chloro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-19-10-8-15(12-17(19)22(29)26(13)16-5-3-2-4-6-16)25-21(28)14-7-9-18(23)20(11-14)27(30)31/h2-12H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVJSZXYCKIXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-nitrobenzamide |
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